2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
- Isoxazole Ring : The isoxazole ring, a five-membered heterocycle, contains one oxygen and one nitrogen atom at adjacent positions. Isoxazoles exhibit diverse biological activities, making them valuable in medicinal chemistry . Nicotinonitrile Moiety : The nicotinonitrile group is derived from nicotinic acid and contains a cyano (CN) functional group. Nicotinonitriles are associated with various pharmacological properties .
Synthesis Analysis
The synthesis of 2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves several steps. One possible route includes cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate .
Chemical Reactions Analysis
The chemical reactions leading to the formation of this compound may involve cyclization, acylation, and other transformations. Further details would require a thorough literature review .
Scientific Research Applications
Herbicidal Activity
A study by Fu et al. (2021) investigated the design, synthesis, and herbicidal activity of aryl-formyl piperidinone derivatives incorporating natural product fragments such as isoxazole and nicotinic acid. These components are essential in synthesizing compounds with valuable biological activities. The study identified compound I-9 as a potent herbicidal agent, showing the potential of similar compounds for agricultural applications and the development of green herbicides (Fu et al., 2021).
Antimicrobial and Anti-Arrhythmic Activities
Research by Khalid et al. (2016) on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide highlighted moderate to high antimicrobial activity. This underscores the potential of similar structural motifs in developing new antimicrobial agents (Khalid et al., 2016). Additionally, compounds with piperidine-based 1,3-thiazole and 1,3,4-thiadiazole derivatives have shown significant anti-arrhythmic activity, suggesting the therapeutic potential of these chemical structures in cardiovascular diseases (Abdel‐Aziz et al., 2009).
Fluorescent Materials and Receptor Agonists
The development of environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and fluorene moieties by Hussein et al. (2019) through a domino reaction strategy demonstrates the application of similar compounds in materials science, particularly in fluorescence-based applications (Hussein et al., 2019). Moreover, the synthesis of BMS-960, an isoxazole-containing S1P1 receptor agonist, showcases the pharmaceutical relevance of these structures in developing potent and selective agonists for therapeutic purposes (Hou et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a benzo[d]isoxazole core, have been found to inhibit brd4 . BRD4, a member of the Bromodomain and Extra-Terminal (BET) family, plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .
Mode of Action
BRD4 can bind to acetyl-lysine residues on histone tails of chromatin, acting as an epigenetic reader to regulate gene expression . By binding to BRD4, these compounds can inhibit the expression of key oncogenes .
Biochemical Pathways
The inhibition of BRD4 affects several biochemical pathways. BRD4 promotes the transcription of key genes such as Bcl-2, c-Myc, and CDK6 , which play essential roles in the proliferation and cell cycle progression of tumor cells . Therefore, the displacement of BRD4 from chromatin can inhibit the expression of these oncogenes .
Result of Action
The inhibition of BRD4 by similar compounds has been shown to have anti-proliferative activity against certain cells . For example, certain compounds were effective for BRD4 binding and showed remarkable anti-proliferative activity against MV4-11 cells . These compounds also inhibited the expression levels of oncogenes including c-Myc and CDK6 in a concentration-dependent manner .
properties
IUPAC Name |
2-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c21-13-14-4-3-9-22-20(14)26-15-7-10-24(11-8-15)19(25)12-17-16-5-1-2-6-18(16)27-23-17/h1-6,9,15H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJZYPGIYOKVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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